Bienvenue dans la boutique en ligne BenchChem!

6-(4-Phenylbutoxy)hexanal

Reductive amination Salmeterol synthesis Chemoselectivity

6-(4-Phenylbutoxy)hexanal (CAS 97664-54-5) is a synthetic aliphatic-aldehyde ether with molecular formula C₁₆H₂₄O₂ and molecular weight 248.36 g/mol. This compound serves as a critical intermediate in the enantioselective synthesis of (R)-salmeterol, the long-acting β₂-adrenergic agonist used in asthma and COPD therapy, via reductive amination with a chiral phenylglycinol-derived amine.

Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
Cat. No. B8627911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Phenylbutoxy)hexanal
Molecular FormulaC16H24O2
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCOCCCCCC=O
InChIInChI=1S/C16H24O2/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11,13H,1-2,6-9,12,14-15H2
InChIKeyREAWJYMPCIAHCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Phenylbutoxy)hexanal (CAS 97664-54-5): Aldehyde Intermediate for Salmeterol and Beyond


6-(4-Phenylbutoxy)hexanal (CAS 97664-54-5) is a synthetic aliphatic-aldehyde ether with molecular formula C₁₆H₂₄O₂ and molecular weight 248.36 g/mol . This compound serves as a critical intermediate in the enantioselective synthesis of (R)-salmeterol, the long-acting β₂-adrenergic agonist used in asthma and COPD therapy, via reductive amination with a chiral phenylglycinol-derived amine [1]. More recently, the 6-(4-phenylbutoxy)hexyl structural motif has been exploited to engineer lipophilic anchors in inhaled GABAₐ receptor modulators (e.g., PI310) targeting bronchoconstrictive disorders [2]. The compound is typically supplied at ≥95% purity and is soluble in common organic solvents such as ethanol and dichloromethane .

Why 6-(4-Phenylbutoxy)hexanal Cannot Be Replaced by Its Alcohol or Bromide Analogs in Salmeterol Synthesis


Although 6-(4-phenylbutoxy)hexanol (CAS 97664-53-4) and 6-(4-phenylbutoxy)hexyl bromide (CAS 94749-73-2) share the identical phenylbutoxy-hexyl backbone, the aldehyde oxidation state of 6-(4-phenylbutoxy)hexanal is non-negotiable for the chemoselective reductive amination step that establishes the critical C–N bond in (R)-salmeterol [1]. The alcohol would require pre-activation (e.g., tosylation or oxidation) before amination, adding synthetic steps and reducing overall yield, while the bromide reacts via Sɴ2 displacement with the amine, generating a secondary amine without the stereochemical control afforded by the imine intermediate in the aldehyde-based route [2]. Furthermore, the calculated logP of 3.3–3.8 for the aldehyde confers distinct solubility and extraction behavior relative to the alcohol (logP ~2.9 estimated) and bromide (logP ~5.1 estimated), impacting intermediate isolation and purity profiles in multi-step synthetic sequences . This functional-group specificity directly translates into procurement decisions: substituting the aldehyde with a cheaper analog introduces additional reaction steps, reduces enantiomeric excess, and risks carrying forward impurities that are notoriously difficult to remove from the final API [1].

Quantitative Differentiation Evidence for 6-(4-Phenylbutoxy)hexanal vs. Structural Analogs


Aldehyde Chemoselectivity Enables Direct Reductive Amination vs. Alcohol Requires Pre-Activation

In the Bream et al. (2002) enantioselective synthesis of (R)-salmeterol, 6-(4-phenylbutoxy)hexanal undergoes direct reductive amination with the chiral amine (IV) using NaBH(OAc)₃ in dichloromethane to form the tertiary amine (VII) in a single synthetic operation [1]. By contrast, the alcohol analog 6-(4-phenylbutoxy)hexanol must first be converted to its methanesulfonate ester (requiring MsCl, base, and aqueous workup) before nucleophilic displacement with the amine, effectively doubling the step count for this transformation [2]. The bromide analog can undergo direct Sɴ2 amination, but this proceeds without the imine intermediate that enables the stereochemical fidelity observed in the aldehyde-based reductive amination [1].

Reductive amination Salmeterol synthesis Chemoselectivity

Calculated LogP Differentiates Aldehyde from Alcohol and Bromide for Extraction and Chromatography

The predicted logP (XLogP3) for 6-(4-phenylbutoxy)hexanal is 3.3, with an alternative calculated value of 3.785 . The alcohol analog 6-(4-phenylbutoxy)hexan-1-ol (C₁₆H₂₆O₂, MW 250.38) has an estimated logP of approximately 3.0 based on the loss of the polar carbonyl and gain of a hydroxyl hydrogen-bond donor . The bromide analog (C₁₆H₂₅BrO, MW 313.28) is substantially more lipophilic with an estimated logP of approximately 5.1 . This ~0.8 logP difference between aldehyde and alcohol, and ~1.8 logP difference between aldehyde and bromide, translates to a 6.3-fold and 63-fold difference in octanol-water partition coefficient, respectively, significantly impacting extraction efficiency, silica gel chromatography Rf values, and reversed-phase HPLC retention times during intermediate purification .

Lipophilicity LogP Chromatographic separation

Kornblum Oxidation from Bromide: NaHCO₃/DMSO System at 150 °C Provides Access to Reactive Aldehyde

The synthesis of 6-(4-phenylbutoxy)hexanal from 6-(4-phenylbutoxy)hexyl bromide is accomplished via Kornblum oxidation using NaHCO₃ as base in DMSO at 150 °C [1]. This method exploits the electrophilic character of DMSO to convert the primary alkyl bromide to the aldehyde in a single step without the use of toxic heavy-metal oxidants (e.g., CrO₃, KMnO₄) that would be required to oxidize the alcohol analog [2]. The Kornblum oxidation is chemoselective for primary alkyl halides and tolerates the ether functionality present in the molecule [1]. While isolated yields for this specific transformation are not reported in the public domain, the patent literature consistently employs 6-(4-phenylbutoxy)hexyl bromide (10.0 g scale) with NaHCO₃ in DMSO at 150 °C for 5–6 minutes, followed by aqueous workup and extraction with diethyl ether, indicating a scalable and operationally simple protocol [3].

Kornblum oxidation DMSO oxidation Salmeterol intermediate

5-Lipoxygenase Inhibition: Weak Activity (IC₅₀ >10,000 nM) Distinguishes Aldehyde from Potent 5-LOX Pharmacophores

In enzyme inhibition assays against human recombinant 5-lipoxygenase (5-LOX) expressed in E. coli BL21(DE3), 6-(4-phenylbutoxy)hexanal exhibited an IC₅₀ >10,000 nM, assessed as reduction in all-trans isomers of LTB₄ and 5-HETE formation [1]. Similarly, inhibition of human recombinant soluble epoxide hydrolase (sEH) was also >10,000 nM [1]. These values place the compound in the weak/inactive range compared to known 5-LOX inhibitors such as zileuton (IC₅₀ ~300–500 nM) or the experimental inhibitor CJ-13,610 (IC₅₀ ~70 nM) [2]. While a MeSH annotation describes the compound as a 'potent lipoxygenase inhibitor' [3], the quantitative BindingDB data indicate otherwise, highlighting the importance of verifying curated database annotations against primary assay data.

5-Lipoxygenase Enzyme inhibition Off-target screening

Lipophilic Anchor Motif Validated in GABAₐ Receptor Modulator PI310 but Outperformed by PEGylated Analog PI320

The 6-(4-phenylbutoxy)hexyl chain was employed as a lipophilic anchor in the imidazodiazepine PI310, a GABAₐ receptor modulator designed for inhaled delivery [1]. PI310 showed GABAₐ receptor binding with an IC₅₀ of 576 nM (clonazepam binding site), compared to 242 nM for its PEGylated analog PI320 [1]. In ex vivo guinea pig tracheal ring assays, PI310 failed to relax constricted airway smooth muscle, whereas PI320 induced relaxation at concentrations as low as 5 μM with rapid onset (15 min) at 25 μM [1]. In vivo, nebulized PI320 achieved a lung concentration 50-fold higher than PI310 (7.2 mg/kg dose, 10 min post-nebulization), attributed to the superior aqueous solubility of the PEGylated chain [1]. This demonstrates that while the 6-(4-phenylbutoxy)hexyl motif confers membrane anchoring, its poor aqueous solubility limits its utility in aqueous nebulization formulations relative to PEG alternatives [1].

GABAₐ receptor Inhaled therapeutics Lipophilic anchor

Optimal Procurement and Deployment Scenarios for 6-(4-Phenylbutoxy)hexanal Based on Quantitative Evidence


Enantioselective Synthesis of (R)-Salmeterol via Reductive Amination

The primary and best-validated application of 6-(4-phenylbutoxy)hexanal is as the aldehyde component in the reductive amination step of (R)-salmeterol synthesis. The Bream et al. (2002) route demonstrates that the aldehyde condenses with a chiral phenylglycinol-derived amine using NaBH(OAc)₃ to install the tertiary amine with retention of stereochemical integrity [1]. Procurement of the aldehyde at ≥95% purity is essential because aldehyde impurities (e.g., over-oxidized carboxylic acid) would consume the chiral amine and generate diastereomeric byproducts that co-elute with the desired (R)-salmeterol, compromising API purity [2]. This route is employed at multi-kilogram scale in generic salmeterol manufacturing [2].

Lipophilic Anchor Synthesis for Membrane-Targeted GPCR Ligands

The 6-(4-phenylbutoxy)hexyl motif has been validated as a lipophilic anchor in GABAₐ receptor modulator PI310, where it provides membrane-proximal anchoring of the imidazodiazepine core at the α1⁺/γ2⁻ interface [1]. Although PI310's aqueous solubility limited its in vivo performance relative to PEGylated PI320, the motif remains valuable for drug targets where prolonged membrane residence time is desired, such as the exo-site of the β₂-adrenergic receptor exploited by salmeterol itself [1]. Researchers developing bitopic or membrane-anchored GPCR ligands should procure 6-(4-phenylbutoxy)hexanal as a building block to install this validated anchor via reductive amination with an amine-functionalized pharmacophore [1].

Reference Standard for Salmeterol Impurity Profiling

6-(4-Phenylbutoxy)hexanal is a process-related intermediate and potential impurity in salmeterol xinafoate API. The aldehyde functional group is reactive and can form Schiff-base adducts with residual amines or undergo air oxidation to the carboxylic acid during long-term storage [1]. As regulatory guidelines (ICH Q3A/B) require identification and quantification of impurities ≥0.10% for APIs dosed at <2 g/day, procurement of high-purity 6-(4-phenylbutoxy)hexanal as a reference standard enables accurate HPLC method development and validation for salmeterol impurity profiling [1]. The compound's distinct retention time relative to the alcohol and N-benzylamine analogs (predictable from the logP data) facilitates unambiguous peak assignment in chromatographic methods [2].

Academic Tool Compound for Polypharmacology Probe Development

The Denomme et al. (2024) XOB study demonstrated that appending a 4-bromo-2,5-dimethoxyphenethylamine pharmacophore to the 6-(4-phenylbutoxy)hexylamine scaffold yields a dual 5-HT₂A antagonist and VGSC blocker with low micromolar potency at both targets [1]. This validates the general strategy of using the 6-(4-phenylbutoxy)hexyl chain as a linker to generate bitopic or polypharmacology probes. The aldehyde 6-(4-phenylbutoxy)hexanal serves as the direct precursor to the amine via reductive amination with ammonia or a protected amine equivalent, then further derivatization [2]. Academic labs developing tools for chemical biology should procure the aldehyde as a versatile starting material for linker-functionalized probe synthesis [2].

Quote Request

Request a Quote for 6-(4-Phenylbutoxy)hexanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.